Product packaging for 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one(Cat. No.:CAS No. 186135-56-8)

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one

Cat. No.: B062170
CAS No.: 186135-56-8
M. Wt: 203.24 g/mol
InChI Key: FMQNKWCWDJHOCZ-UHFFFAOYSA-N
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Description

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one is a synthetically derived organic compound belonging to the benzazepinone chemical class, which presents a privileged scaffold in medicinal chemistry. This specific analogue, characterized by an ethoxy substituent at the 4-position of the benzazepine core, is of significant interest for researchers exploring structure-activity relationships (SAR) in the development of novel pharmacologically active agents. The benzazepinone structure is a key motif found in compounds that interact with various central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and ion channels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B062170 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one CAS No. 186135-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186135-56-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethoxy-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C12H13NO2/c1-2-15-10-7-9-5-3-4-6-11(9)13-12(14)8-10/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

FMQNKWCWDJHOCZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC2=CC=CC=C2C1

Canonical SMILES

CCOC1=CC(=O)NC2=CC=CC=C2C1

Synonyms

2H-1-Benzazepin-2-one,4-ethoxy-1,5-dihydro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 1,5 Dihydro 1 Benzazepin 2 One

Retrosynthetic Analysis of the 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the amide bond within the seven-membered ring and the ether linkage.

A key disconnection is the C-N bond of the lactam, which simplifies the seven-membered ring. This leads back to a substituted aminophenyl alkanoic acid precursor. The ethoxy group can be introduced via Williamson ether synthesis or derived from a precursor with a hydroxyl group at the 4-position. This analysis suggests that a primary synthetic strategy would involve the cyclization of a suitably functionalized 2-aminophenylacetic acid derivative. Another approach involves forming the seven-membered ring from a smaller ring through expansion.

De Novo Synthetic Approaches to the 1-Benzazepin-2-one Ring System

The formation of the 1-benzazepin-2-one ring system is a central challenge in the synthesis of these compounds, primarily due to the entropic and enthalpic barriers associated with forming medium-sized rings. nih.gov Several strategies have been developed to overcome these challenges.

Ring Expansion Methodologies

Ring expansion reactions provide a powerful method for constructing seven-membered rings from more readily available five- or six-membered cyclic precursors.

The Beckmann rearrangement is a classic and widely used method for converting an oxime to an amide or lactam. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone in the industrial synthesis of caprolactam for Nylon-6 production. nih.govwikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid, and involves the stereospecific migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

For the synthesis of a benzazepinone (B8055114) scaffold, a suitably substituted α-tetralone oxime would be the key intermediate. The rearrangement of this precursor would lead to the desired seven-membered lactam ring. Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can also promote this rearrangement. wikipedia.org

Table 1: Beckmann Rearrangement Conditions

Catalyst/Reagent Solvent Temperature Notes
Sulfuric Acid Acetic Acid Room Temp to Reflux Commonly used for commercial production. wikipedia.org
Polyphosphoric Acid (PPA) Neat Elevated Effective dehydrating agent and acid catalyst.
Thionyl Chloride Dioxane 0 °C to Room Temp Used for specific substrates. derpharmachemica.com

Modern organic synthesis has seen the development of numerous ring expansion reactions catalyzed by noble metals like rhodium and palladium. These methods often proceed via C-C bond activation of strained ring systems. nih.gov

For instance, rhodium-catalyzed carbonylation of aminocyclopropanes can be used to construct benzazepinones. nih.gov Similarly, palladium-catalyzed ring-expansion reactions of cyclobutanols with 2-haloanilines have been developed to synthesize benzazepines. rsc.org These methods offer high efficiency and functional group tolerance. Rhodium-catalyzed ring expansion of benzocyclobutenones also provides a route to 1-indanones, which can be precursors to benzazepinones. rsc.org

Table 2: Examples of Noble Metal-Catalyzed Ring Expansions

Catalyst Substrates Product Reference
Rh(I) complex Aminocyclopropane Benzazepinone nih.gov
Pd(0) complex Cyclobutanol, 2-haloaniline Benzazepine rsc.org

Intramolecular Cyclization Strategies for Lactam Formation

The direct formation of the lactam ring via intramolecular cyclization is a common and effective strategy. This typically involves the cyclization of a γ-(2-aminophenyl)butanoic acid derivative. The success of this approach depends on activating the carboxylic acid group to facilitate amide bond formation.

One such method involves a trimethylaluminum-mediated amidation reaction, which can effectively close the seven-membered ring. beilstein-journals.org Other standard peptide coupling reagents could also be employed for this transformation. Additionally, intramolecular transamidation, involving the ring-opening of a β-lactam, has been reported for the synthesis of fused azepinones. nih.gov

Multicomponent Reaction Strategies to Construct Benzazepine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. nih.govbeilstein-journals.org MCRs are valuable tools for rapidly building molecular complexity and are well-suited for constructing diverse heterocyclic libraries. nih.gov

Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for synthesizing complex scaffolds. beilstein-journals.org An Ugi four-component reaction (Ugi-4CR) followed by an intramolecular cyclization step can be a versatile strategy for accessing benzazepine derivatives. nih.gov This approach allows for the introduction of multiple points of diversity in a single synthetic sequence. For example, a reaction between an aminophenylketone, an isocyanide, an aldehyde, and an acid could generate an intermediate that, upon deprotection and cyclization, yields the benzazepine core. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-Benzazepin-2-one
Caprolactam
α-Tetralone
γ-(2-aminophenyl)butanoic acid
2-Aminophenylacetic acid
Aminocyclopropane
Cyclobutanol
2-Haloaniline
Benzocyclobutenone
1-Indanone

Strategic Utilization of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Benzazepine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, functional group tolerance, and the commercial availability of its key reagents. nih.govmdpi.com This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, has been strategically employed in the synthesis of various heterocyclic scaffolds, including the benzazepine core. nih.govlibretexts.org

The power of the Suzuki-Miyaura reaction lies in its ability to construct complex biaryl systems or to introduce diverse substituents onto a pre-formed heterocyclic ring. nih.govrsc.org In the context of 1,5-dihydro-1-benzazepin-2-one synthesis, this reaction can be envisioned in several ways. One common approach involves the coupling of a suitably functionalized arylboronic acid with a halogenated precursor that already contains the seven-membered azepine ring. This allows for the late-stage introduction of various aryl or heteroaryl groups onto the benzene (B151609) portion of the benzazepine skeleton.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The efficiency of this process is highly dependent on the choice of catalyst, ligands, base, and solvent system. A variety of palladium sources and ligands have been developed to optimize these couplings.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Cross-Coupling Reactions
Palladium SourceLigandTypical BaseCommon Solvents
Pd(PPh₃)₄Triphenylphosphine (PPh₃)Na₂CO₃, K₂CO₃Toluene, Dioxane, DMF
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene/Water, Dioxane
PdCl₂(dppf)dppfCs₂CO₃, K₂CO₃DMF, DME
PEPPSI-type complexesN-Heterocyclic Carbene (NHC)K₂CO₃, KOH2-Propanol/Water, Toluene

Stereoselective Synthesis of the 1,5-Dihydro-1-benzazepin-2-one Framework

Achieving stereocontrol in the synthesis of the 1,5-dihydro-1-benzazepin-2-one framework is crucial when chiral centers are present, as is the case for many biologically active molecules. Stereoselective synthesis aims to produce a specific stereoisomer, which can be accomplished through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

For the 1,5-benzazepin-2-one scaffold, synthetic routes can be designed to establish stereocenters with high fidelity. For instance, asymmetric hydrogenation of a prochiral double bond within the seven-membered ring using a chiral catalyst can set a stereocenter. Another approach involves the diastereoselective cyclization of a chiral precursor. Ring-closing metathesis (RCM) of a chiral diene, for example, can be a powerful tool for constructing the seven-membered ring while preserving the stereochemical integrity of the starting material.

Furthermore, dearomative rearrangement reactions have been developed that provide a divergent entry to benzazepine scaffolds. nih.gov These reactions can proceed with high diastereoselectivity, controlled by the inherent geometry of the starting materials and intermediates. nih.gov The resulting polycyclic systems can then be further manipulated to yield the desired 1,5-dihydro-1-benzazepin-2-one core.

Introduction of the Ethoxy Moiety at the C4 Position

The final key structural feature of the target molecule is the ethoxy group at the C4 position. This can be installed through several methods, broadly categorized as direct ethoxylation or functional group interconversions.

Direct Ethoxylation Methods

Direct ethoxylation involves the introduction of the ethoxy group in a single step from a suitable precursor. One plausible precursor for such a transformation is the corresponding C4-hydroxy derivative, 4-hydroxy-1,5-dihydro-1-benzazepin-2-one. The hydroxyl group can be converted to an ethoxy group via an O-alkylation reaction. A powerful and reactive ethylating agent suitable for this purpose is triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's salt). This reagent is known to efficiently alkylate hydroxyl groups under relatively mild conditions. mdpi.com

The reaction would involve treating the 4-hydroxybenzazepinone with triethyloxonium tetrafluoroborate in an inert solvent like dichloromethane, often in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. mdpi.com

Table 2: Potential Methods for Ethoxylation
MethodReagentPrecursorGeneral Conditions
O-Alkylation (Direct)Triethyloxonium tetrafluoroborate4-Hydroxy-1,5-dihydro-1-benzazepin-2-oneInert solvent (e.g., CH₂Cl₂), non-nucleophilic base
Williamson Ether Synthesis (FGI)Ethyl iodide, Ethyl bromide4-Hydroxy-1,5-dihydro-1-benzazepin-2-oneBase (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, THF)

Alternatively, if the synthesis proceeds through a 1,5-dihydro-1-benzazepin-2,4-dione intermediate (a cyclic β-keto lactam), the enol or enolate form could potentially be trapped with an ethylating agent. Cyclic β-keto esters and amides are known to undergo various alkylation reactions. nih.govrsc.orgresearchgate.net

Functional Group Interconversions for Ethoxy Installation

Functional group interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is transformed into another. This approach offers flexibility and is often more practical than direct methods. The most logical FGI route to this compound involves a two-step sequence starting from the corresponding ketone, 1,5-dihydro-1-benzazepin-2,4-dione.

The first step is the reduction of the C4-keto group to a hydroxyl group, yielding 4-hydroxy-1,5-dihydro-1-benzazepin-2-one. This reduction must be selective to avoid affecting the C2-amide (lactam) carbonyl. Reagents like sodium borohydride (B1222165) (NaBH₄) are often suitable for the selective reduction of ketones in the presence of amides.

The second step is the etherification of the resulting C4-hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation. It involves deprotonating the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide). This S_N2 reaction forms the desired ether linkage, providing the target this compound. The synthesis of related 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been reported, indicating that such hydroxylated precursors are synthetically accessible. researchgate.net

Chemical Reactivity and Transformations of 4 Ethoxy 1,5 Dihydro 1 Benzazepin 2 One

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one is a key site for chemical modifications. Its reactivity is characteristic of amides, though influenced by its cyclic nature and the presence of the adjacent enol ether system.

Nucleophilic Addition and Acyl Substitution Reactions

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then collapse to either regenerate the starting material or, if a suitable leaving group is present, lead to a nucleophilic acyl substitution product. However, in the case of a lactam, the ring nitrogen is a poor leaving group, making ring-opening reactions less favorable than in corresponding acyclic amides.

Strong nucleophiles can, under forcing conditions, lead to the cleavage of the amide bond. For instance, hydrolysis with strong acids or bases can yield the corresponding amino acid.

Table 1: Representative Nucleophilic Acyl Substitution Reactions of the Lactam Carbonyl

Reagent/ConditionsProduct TypePlausible Outcome
1. NaOH, H₂O, Δ 2. H₃O⁺HydrolysisRing-opened amino acid
1. LiAlH₄, THF 2. H₂OReduction1,2,3,4,5-pentahydro-1-benzazepine

Reduction Chemistry of the Amide Linkage

The lactam carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction effectively converts the amide to an amine, yielding the corresponding saturated 1,2,3,4,5-pentahydro-1-benzazepine derivative. This transformation is a valuable synthetic tool for accessing the fully reduced benzazepine core. Milder reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce the amide functionality.

Transformations Involving the Ethoxy Substituent

The 4-ethoxy group, being part of an enol ether system, exhibits reactivity characteristic of this functional group, primarily involving cleavage of the ether linkage.

Ether Cleavage Reactions

The ethoxy group can be cleaved under strongly acidic conditions, particularly with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.org. The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the specific conditions and the nature of the substrate. Protonation of the ether oxygen is the initial step, making the ethoxy group a better leaving group (ethanol). Subsequently, the halide ion attacks the ethyl group. Given that the ethyl group is a primary alkyl group, the reaction is likely to proceed through an Sₙ2 mechanism. The initial product of this reaction would be the corresponding 4-hydroxy-1,5-dihydro-1-benzazepin-2-one, which exists in tautomeric equilibrium with its keto form, 1,3,4,5-tetrahydro-1-benzazepin-2,4-dione.

Table 2: Ether Cleavage of this compound

ReagentConditionsMajor Product
HBr (conc.)Reflux1,3,4,5-Tetrahydro-1-benzazepin-2,4-dione
HI (conc.)Reflux1,3,4,5-Tetrahydro-1-benzazepin-2,4-dione

Oxidation and Rearrangement Pathways of the Ethoxy Group

The oxidation of the ethoxy group in this specific system is not well-documented. In general, the enol ether double bond could be susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate, leading to degradation of the heterocyclic ring. Milder oxidation conditions might potentially lead to the formation of α-hydroxy or α-oxo derivatives, but such transformations would likely compete with reactions at other sites in the molecule.

Rearrangement reactions of the ethoxy group are not common under typical laboratory conditions. However, under thermal or photochemical conditions, complex rearrangements involving the benzazepine ring system could be envisioned, though specific examples for this compound are lacking in the scientific literature.

Reactivity of the Dihydrogenated Positions at N1 and C5

The N1 and C5 positions of the dihydro-benzazepine ring are also sites for potential functionalization.

The nitrogen atom at the N1 position bears a hydrogen atom and a lone pair of electrons, making it nucleophilic and susceptible to alkylation and acylation reactions. Deprotonation with a suitable base, such as sodium hydride, would generate a more potent nucleophile, which can then react with a variety of electrophiles. For instance, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. Such reactions on related 1,5-benzodiazepine-2-one systems have been reported .

Table 3: Potential Functionalization at N1 and C5 Positions

PositionReagent/ConditionsReaction TypePlausible Product
N11. NaH, THF 2. CH₃IN-Alkylation4-Ethoxy-1-methyl-1,5-dihydro-1-benzazepin-2-one
N1Pyridine, (CH₃CO)₂ON-Acylation1-Acetyl-4-ethoxy-1,5-dihydro-1-benzazepin-2-one
C5NBS, CCl₄, lightRadical Bromination5-Bromo-4-ethoxy-1,5-dihydro-1-benzazepin-2-one

Studies on Enantiomeric and Diastereomeric Purity

The stereocenter at the C4 position, bearing the ethoxy group, means that this compound can exist as a pair of enantiomers. The synthesis of this compound via non-stereoselective methods would result in a racemic mixture. Achieving high enantiomeric and diastereomeric purity is a significant focus in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological activities.

Enantioselective synthesis of related chiral 4-substituted 4,5-dihydro-1H- nih.govwikipedia.orgbenzodiazepin-2(3H)-ones has been successfully achieved through methods like asymmetric hydrogenation. For instance, the use of a Pd/f-spiroPhos complex as a catalyst in the presence of an acid additive has yielded excellent enantioselectivities, with up to 99% enantiomeric excess (ee). nih.gov Another approach involves the asymmetric reductive amination of β-keto esters with 1,2-phenylenediamine, which also provides high enantioselectivities. nih.gov These methodologies could potentially be adapted for the synthesis of enantiomerically pure this compound.

The separation of racemic mixtures of related heterocyclic compounds, such as hexahydroquinoline derivatives, has been accomplished using chiral chromatography. researchgate.net Various chiral stationary phases, including those based on derivatized β-cyclodextrin and macrocyclic glycopeptides, have proven effective in resolving enantiomers. researchgate.netwvu.edu Such techniques would be applicable for the analytical and preparative separation of the enantiomers of this compound.

Table 1: Methods for Achieving Enantiomeric Purity in Benzazepine-related Structures

Method Description Potential Applicability to this compound
Asymmetric Hydrogenation Catalytic reduction of a prochiral precursor using a chiral catalyst to favor the formation of one enantiomer. High
Asymmetric Reductive Amination Enantioselective formation of an amine from a ketone or aldehyde, which could be a key step in a synthetic route. High

Dehydrogenation and Re-aromatization Reactions

The dihydro-1-benzazepin-2-one core of the title compound can undergo dehydrogenation to yield the corresponding fully aromatic 1-benzazepin-2-one derivative. This re-aromatization can be a synthetically useful transformation. Oxidative dehydrogenation is a common strategy for the aromatization of dihydro-heterocyclic compounds. beilstein-journals.org

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are frequently employed for the dehydrogenation of dihydroarenes and related systems. beilstein-journals.org The reaction typically proceeds under mild conditions and can be highly efficient. The driving force for this reaction is the formation of the stable aromatic system. Other oxidizing agents that could potentially effect this transformation include manganese dioxide (MnO2) and palladium on carbon (Pd/C) at elevated temperatures.

The success of the dehydrogenation would depend on the stability of the resulting aromatic 1-benzazepin-2-one. The presence of the ethoxy group at the C4 position may influence the reaction conditions required and the stability of the product.

Electrophilic and Nucleophilic Substitution Reactions on the Fused Benzene (B151609) Ring

The fused benzene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions will be governed by the directing effects of the substituents on the benzene ring, namely the alkyl portion of the seven-membered ring and the amide nitrogen. The amide group, once the nitrogen is acylated, can act as a deactivating group, while the alkyl portion is generally weakly activating.

Studies on the nitration of 7-bromo-5-trifluoroacetyl-substituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have shown that substitution occurs on the fused benzene ring. This demonstrates the feasibility of electrophilic substitution on such systems. In related N-acyl-tetrahydroquinolines, electrophilic substitution also proceeds on the benzene ring, with the regioselectivity influenced by the nature of the N-acyl group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation and alkylation. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comuci.eduyoutube.com For Friedel-Crafts acylation, a Lewis acid catalyst such as aluminum chloride is typically required to generate the acylium ion electrophile. organic-chemistry.orglibretexts.orgwikipedia.org The regioselectivity of these reactions on the this compound ring would need to be determined experimentally, but substitution would be expected to occur at the positions ortho and para to the activating alkyl group and meta to any deactivating N-acyl group.

Nucleophilic aromatic substitution (SNAr) on the fused benzene ring is less likely unless it is substituted with strong electron-withdrawing groups, which is not the case in the parent compound.

Derivatization at the Nitrogen Atom (N1)

The nitrogen atom (N1) of the lactam ring in this compound is a nucleophilic center and can be readily derivatized through alkylation and acylation reactions.

N-Alkylation: The N-H proton of the lactam can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion, which can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the N1 position. The choice of base and solvent can influence the regioselectivity of alkylation in related systems.

N-Acylation: Acylation of the N1 position can be achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. Such reactions are common for related benzazepine and benzodiazepine (B76468) structures.

The introduction of different substituents at the N1 position can significantly alter the biological and chemical properties of the molecule, making this a key site for structural modification in drug discovery and development.

Table 2: Potential Derivatization Reactions at the N1 Position

Reaction Type Reagents Expected Product
N-Alkylation Alkyl halide (e.g., CH3I), Base (e.g., NaH) 1-Alkyl-4-ethoxy-1,5-dihydro-1-benzazepin-2-one

Structural Elucidation and Conformational Analysis of 4 Ethoxy 1,5 Dihydro 1 Benzazepin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the ethoxy group, and the methylene (B1212753) protons of the seven-membered azepine ring. The aromatic protons are expected to appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The ethoxy group should present as a characteristic triplet and quartet pattern, corresponding to the methyl and methylene protons, respectively. The protons on the azepine ring will likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the lactam (amide) group, typically in the range of δ 170-175 ppm, and the carbons of the aromatic ring. The carbons of the ethoxy group and the methylene carbons of the azepine ring will resonate in the upfield region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule, confirming the connectivity of protons, particularly within the ethoxy group and the aliphatic backbone of the azepine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution by observing through-space interactions between protons.

Predicted NMR Data for this compound

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5m
NH~8.0s (broad)
CH-OEt~4.5t
CH₂-O~3.8q
CH₂ (azepine ring)2.5 - 3.5m
CH₃ (ethoxy)~1.2t
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O~172
Aromatic C-quaternary130 - 140
Aromatic C-H120 - 130
C-OEt~75
CH₂-O~65
CH₂ (azepine ring)30 - 40
CH₃ (ethoxy)~15

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₂H₁₅NO₂ is 205.1103 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the ethoxy group, cleavage of the azepine ring, and other characteristic fragmentations of benzolactams.

Predicted HRMS Data and Fragmentation

IonFormulaCalculated m/zProposed Fragment
[M]⁺C₁₂H₁₅NO₂⁺205.1103Molecular Ion
[M - C₂H₅O]⁺C₁₀H₁₀NO⁺160.0762Loss of ethoxy radical
[M - C₂H₄]⁺C₁₀H₁₁NO₂⁺177.0790McLafferty rearrangement (loss of ethene)

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H group of the lactam, the carbonyl (C=O) group of the lactam, the C-O stretching of the ether linkage, and the vibrations associated with the aromatic ring. The carbonyl stretching frequency is particularly sensitive to ring size in cyclic amides; for a seven-membered lactam, this is typically observed around 1650-1670 cm⁻¹.

Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (lactam)Stretching~3200
C-H (aromatic)Stretching~3050
C-H (aliphatic)Stretching2850 - 2950
C=O (lactam)Stretching~1660
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Stretching1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the benzazepinone (B8055114) system, where the benzene ring is conjugated with the amide group. This conjugation is expected to result in characteristic π → π* transitions. The spectrum would likely show a strong absorption band in the UV region, with the position of the maximum absorption (λ_max) being influenced by the solvent polarity. The presence of the ethoxy group as a substituent on the aliphatic portion of the ring is not expected to significantly alter the electronic transitions of the primary chromophore.

Predicted UV-Vis Absorption Data

TransitionPredicted λ_max (nm)Solvent
π → π~230-250Ethanol (B145695)/Methanol
n → π~270-290 (weaker)Ethanol/Methanol

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

As of the current literature search, no publically available single-crystal X-ray diffraction data for this compound has been reported. Should such data become available, it would provide definitive proof of the molecular structure in the solid state. X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the three-dimensional arrangement of atoms. Furthermore, for a chiral molecule, X-ray crystallography on a single crystal of an enantiomerically pure sample could be used to determine its absolute configuration.

Investigation of Conformational Dynamics and Preferred Conformations

The seven-membered azepine ring of this compound is conformationally flexible and can adopt several non-planar conformations. The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. The presence of the fused benzene ring and the sp²-hybridized centers of the amide group introduce significant conformational constraints.

Variable-temperature NMR studies can provide valuable information on the conformational dynamics of the molecule. Changes in the NMR spectrum at different temperatures can indicate the presence of multiple conformations in equilibrium and allow for the determination of the energy barriers between them. Computational modeling, using methods such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of different possible conformations and to predict the most stable, or preferred, conformation of the molecule. The interplay of steric and electronic effects, including the orientation of the ethoxy group, will ultimately determine the conformational landscape of this compound.

Computational Chemistry and Molecular Modeling Studies of 4 Ethoxy 1,5 Dihydro 1 Benzazepin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These methods provide insights into the geometry, energy, and reactivity of chemical structures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For benzazepine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). These calculations can also map out the energy profiles of different conformations, revealing the most energetically favorable shapes of the molecule.

For the benzazepinone (B8055114) core, DFT studies on similar structures have shown a strong polarization between the carbonyl group and the phenyl ring, which is a key determinant of the molecule's reactivity. The distribution of atomic charges and dipole moments, calculable by DFT, allows for qualitative predictions of how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Properties for 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one

PropertyPredicted ValueSignificance
HOMO-LUMO Gap~4-5 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment~3-4 DebyeReflects the polarity of the molecule, influencing its solubility and intermolecular interactions.
Total EnergyVaries with methodA measure of the molecule's stability; lower energy indicates higher stability.

Ab initio methods are quantum chemical calculations that are not based on experimental data. While computationally more intensive than DFT, they can provide highly accurate electronic structure information. For molecules like this compound, ab initio calculations can be used to refine the understanding of its electronic properties, such as ionization potential and electron affinity, which are crucial for predicting its behavior in redox reactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a seven-membered ring and a rotatable ethoxy group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's movement in a solvent (often water) over nanoseconds, researchers can identify the most stable conformations and the transitions between them. This information is critical for understanding how the molecule might interact with biological targets, such as proteins. MD simulations on related benzazepine scaffolds have been used to understand their binding to receptors and to refine the design of new drugs. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict the spectroscopic properties of a molecule before it is synthesized. This is particularly useful for confirming the structure of a newly created compound.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the predicted spectrum to an experimental one, chemists can verify the molecule's structure. Machine learning models are also increasingly being used to predict NMR chemical shifts with high accuracy. nih.govnih.gov

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. This provides another layer of structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyKey Predicted Signals
¹H NMRAromatic protons (phenyl ring), CH₂ and CH₃ protons (ethoxy group), CH₂ protons (benzazepine ring), NH proton.
¹³C NMRCarbonyl carbon, aromatic carbons, carbons of the ethoxy group, carbons of the benzazepine ring.
IRC=O stretch (carbonyl), N-H stretch, C-O stretch (ethoxy), aromatic C-H stretches.

Theoretical Insights into Reaction Mechanisms and Transition States pertinent to Benzazepinone Synthesis

Computational chemistry can be used to model the chemical reactions that form the benzazepinone scaffold. By calculating the energies of reactants, products, and transition states, researchers can understand the reaction mechanism in detail. This knowledge can be used to optimize reaction conditions, improve yields, and even design new synthetic routes. For instance, theoretical studies on the synthesis of related heterocyclic compounds have elucidated the favorability of certain reaction pathways and the role of catalysts.

Derivatization and Analogue Synthesis of 4 Ethoxy 1,5 Dihydro 1 Benzazepin 2 One

Systematic Exploration of Substituent Effects on the Ethoxy Group

The ethoxy group at the C4 position is a critical determinant of the molecule's properties, including its lipophilicity and potential for hydrogen bonding. A systematic exploration of substituents at this position would be crucial for optimizing its biological activity. This can be achieved by replacing the ethoxy group with a variety of other alkoxy groups, as well as thioalkoxy and amino functionalities.

The synthesis of such analogues would likely commence with a suitable precursor, such as a 4-hydroxy-1,5-dihydro-1-benzazepin-2-one. The hydroxyl group can then be alkylated using a Williamson ether synthesis with a range of alkyl halides to introduce different alkoxy groups.

Table 1: Potential Modifications of the C4-Ethoxy Group and Their Rationale

ModificationReagents and ConditionsRationale for Modification
Alkoxy Group Variation R-X (alkyl halide), NaH in THFTo probe the effects of chain length, branching, and the introduction of cyclic systems on activity and selectivity.
Thioalkoxy Analogues R-SH (thiol), Mitsunobu reaction or conversion of C4-OH to a leaving group followed by substitution with R-SNaTo investigate the impact of replacing the oxygen atom with a sulfur atom on electronic properties and binding interactions.
Amino Analogues R1R2NH (amine), reductive amination of a 4-oxo precursor or nucleophilic substitution of a C4-leaving groupTo introduce hydrogen bond donors and acceptors and to explore the effects of basic functionalities.
Fluoroalkoxy Analogues Fluoroalkyl halides, NaH in THFTo enhance metabolic stability and modulate lipophilicity.

Studies on related heterocyclic systems have shown that modifications to alkoxy substituents can significantly impact biological activity. For instance, in a series of 1,2,5-oxadiazoles, the substitution pattern of a phenyl moiety, including the presence of ethoxy and methoxy (B1213986) groups, was found to strongly influence antiplasmodial activity and selectivity. mdpi.com

Introduction of Diverse Chemical Functionalities on the Benzene (B151609) Ring

Functionalization of the benzene ring of the 1-benzazepin-2-one core is a common strategy to modulate the electronic properties and steric profile of the molecule, as well as to introduce new binding interactions with biological targets. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents.

Table 2: Strategies for Benzene Ring Functionalization

ReactionPosition of SubstitutionReagents and ConditionsIntroduced Functionality
Nitration Ortho/para to activating groupsHNO₃, H₂SO₄Nitro (-NO₂)
Halogenation Ortho/para to activating groupsBr₂, FeBr₃ or NBSBromo (-Br)
Friedel-Crafts Acylation Ortho/para to activating groupsRCOCl, AlCl₃Acyl (-COR)
Sulfonation Ortho/para to activating groupsFuming H₂SO₄Sulfonic acid (-SO₃H)

The introduced functionalities can then serve as handles for further derivatization. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a wide range of subsequent transformations. Research on 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has demonstrated the synthesis of an 8-fluoro derivative, highlighting the feasibility of introducing substituents onto the benzene ring. nih.gov

Modification of the Dihydrogenated Positions (N1 and C5)

The N1 and C5 positions of the 1,5-dihydro-1-benzazepin-2-one core are amenable to a variety of modifications that can influence the compound's conformation and introduce new functionalities.

The nitrogen atom at the N1 position, being a secondary amide, can be alkylated or acylated. Alkylation can be achieved using an appropriate alkyl halide in the presence of a base. This allows for the introduction of a wide array of substituents, including small alkyl groups, benzyl (B1604629) groups, and functionalized side chains. For example, in the development of angiotensin-converting enzyme inhibitors based on the 1-benzazepin-2-one scaffold, a carboxymethyl group was introduced at the N1 position. nih.gov

The C5 position can be functionalized through various synthetic routes. If a carbonyl group is present at C5, it can undergo reactions such as reduction to a hydroxyl group, which can then be further derivatized. Alternatively, the methylene (B1212753) group at C5 can be functionalized through radical reactions or by deprotonation if adjacent to an activating group. In a study on 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, the C5 position was hydroxylated and further substituted with cycloalkyl groups. nih.gov

Table 3: Potential Modifications at the N1 and C5 Positions

PositionModificationReagents and ConditionsRationale
N1 AlkylationR-X, NaH in DMFIntroduction of side chains to explore new binding pockets and modulate solubility.
N1 AcylationRCOCl, pyridineIntroduction of amide functionalities to alter electronic properties and hydrogen bonding capabilities.
C5 HydroxylationOxidation of a suitable precursorIntroduction of a hydrogen bond donor/acceptor.
C5 AlkylationGrignard or organolithium reagents with a C5-carbonyl precursorIntroduction of steric bulk and lipophilic groups.

Synthesis of Fused Ring Systems Incorporating the 1-Benzazepin-2-one Core

The synthesis of fused ring systems is a powerful strategy in drug discovery to create rigid analogues with well-defined three-dimensional structures. The 1-benzazepin-2-one core can be annulated with other heterocyclic or carbocyclic rings.

One common approach is to introduce functional groups on the benzene ring that can participate in cyclization reactions. For instance, an ortho-aminoacyl group could be used to construct a fused pyrazine (B50134) ring. Another strategy involves intramolecular Heck reactions or ring-closing metathesis from appropriately functionalized precursors at the N1 or C5 positions. While direct examples for the target compound are scarce, the synthesis of related fused systems like triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines from benzodiazepine (B76468) precursors illustrates the feasibility of this approach. nih.gov

Development of Combinatorial and Parallel Synthesis Strategies for Library Generation

The generation of a library of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one analogues would be highly beneficial for systematic SAR studies. Combinatorial and parallel synthesis strategies are well-suited for this purpose. A solid-phase synthesis approach could be developed where the 1-benzazepin-2-one scaffold is attached to a resin, allowing for the efficient introduction of a diverse range of building blocks at various positions.

A potential solid-phase strategy could involve:

Attachment of a suitable precursor to a solid support.

Cyclization to form the 1-benzazepin-2-one core on the resin.

Derivatization at the N1, C4 (via the ethoxy group precursor), and benzene ring positions using a split-and-pool approach.

Cleavage from the resin to yield the final compounds.

The development of such strategies would enable the rapid generation of a large number of analogues for biological screening, facilitating the identification of compounds with improved activity and properties.

Structure Activity Relationship Sar Principles for 1 Benzazepin 2 One Scaffolds

General Principles of SAR for Heterocyclic Compounds and their Significance

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. numberanalytics.com The core premise is that minor modifications to a compound's structure can lead to significant changes in its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. collaborativedrug.com This principle is especially critical for heterocyclic compounds, which are key structural motifs in a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. researchgate.netijsrtjournal.com

Nitrogen-containing heterocycles, such as the 1-benzazepin-2-one scaffold, are prevalent in drug discovery. ontosight.ainih.gov SAR studies for these scaffolds are systematic investigations into how altering substituents on the heterocyclic ring system affects the molecule's interaction with a biological target. nih.gov The significance of these studies lies in their ability to guide the rational design of more effective and safer drugs. By synthesizing and testing a series of related analogs, researchers can identify the pharmacophore—the essential structural features required for activity—and optimize the lead compound to enhance therapeutic efficacy while minimizing adverse effects. numberanalytics.comcollaborativedrug.com

Theoretical Impact of Substituents on Molecular Interactions and Recognition

The biological effect of a drug molecule is dictated by its interaction with a specific biological target, such as a protein receptor or enzyme. This molecular recognition is governed by a combination of noncovalent intermolecular forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. unina.it The nature, position, and orientation of substituents on a drug scaffold, like the 1-benzazepin-2-one core, directly influence these interactions.

Substituents can alter a molecule's:

Steric Properties (Size and Shape): Bulky groups can either enhance binding by filling a hydrophobic pocket in the receptor or hinder it by causing steric clashes.

Electronic Properties: Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., alkoxy, alkyl groups) can modify the electron distribution of the molecule. This affects the strength of hydrogen bonds and dipole-dipole interactions. unina.it

Lipophilicity (Hydrophobicity): The ability of a drug to pass through cell membranes and bind to hydrophobic pockets is controlled by its lipophilic character, which can be fine-tuned by adding or removing lipophilic or hydrophilic substituents.

In the case of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one , the ethoxy group at the 4-position is a key feature. As an ether, the oxygen atom can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor on the target protein. stereoelectronics.orgnumberanalytics.com The ethyl portion adds lipophilicity and steric bulk, which would influence how the molecule fits into the binding site. Modifying this ethoxy group—for instance, by changing its length (e.g., to a methoxy (B1213986) group) or replacing it entirely—would be a standard step in an SAR study to probe the importance of these properties. stereoelectronics.org

Table 1: Theoretical Impact of Substituent Properties on Molecular Interactions

Exploration of Bioisosteric Replacements within the Benzazepinone (B8055114) Framework

Bioisosterism is a powerful strategy in drug design where a functional group or atom in a lead compound is replaced by another with similar physical and chemical properties. nih.gov The goal of this replacement is to create a new molecule that retains or improves biological activity while optimizing other properties like metabolic stability, toxicity, or selectivity. nih.govufrj.br Bioisosteres can be classified as classical (atoms or groups with the same valence) or non-classical (structurally distinct groups with similar steric and electronic properties). u-tokyo.ac.jp

Within the 1-benzazepin-2-one framework, bioisosteric replacement offers numerous avenues for optimization. For the target compound, This compound , several modifications could be explored:

Ethoxy Group: The ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (-CH2-) to determine the importance of the oxygen as a hydrogen bond acceptor. stereoelectronics.org

Benzene (B151609) Ring: The fused benzene ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine. This can alter electronic properties, solubility, and potential metabolic pathways.

Lactam Moiety: The carbonyl group of the lactam is often a key hydrogen bond acceptor. It could be replaced with a thiocarbonyl (C=S) or other groups to modulate this interaction. The amide N-H can be substituted, which removes a hydrogen bond donor site but allows for the introduction of other groups to probe the binding pocket.

These strategic replacements help to build a detailed understanding of the pharmacophore and can lead to compounds with superior therapeutic profiles. u-tokyo.ac.jp

Table 2: Common Bioisosteric Replacements in Drug Design

Influence of Stereochemistry on Recognition (e.g., enantioselectivity)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions. Biological targets like proteins are chiral, meaning they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug molecule. This often results in one enantiomer (the eutomer) having significantly higher biological activity than the other (the distomer).

For the 1-benzazepin-2-one scaffold, a chiral center can be introduced by substitution at various positions, such as C4 or C5. In This compound , the carbon at the 4-position is a chiral center. This means the compound can exist as two enantiomers, (R)- and (S)-4-Ethoxy-1,5-dihydro-1-benzazepin-2-one. These two enantiomers will orient the ethoxy group and other parts of the molecule differently in three-dimensional space.

Consequently, one enantiomer may fit optimally into the chiral binding site of a receptor, allowing for favorable interactions, while the other may fit poorly or even be inactive or cause off-target effects. SAR studies on related benzazepine structures have demonstrated the profound impact of stereochemistry. For example, in some series, the biological activity has been shown to reside almost exclusively in one enantiomer. nih.gov Therefore, a complete SAR evaluation of any substituted benzazepinone must involve the synthesis and testing of individual enantiomers to understand the stereochemical requirements for optimal biological activity.

Advanced Methodologies and Future Research Directions in 1 Benzazepin 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. mdpi.com For the synthesis of benzazepinone (B8055114) cores, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comrsc.org

Key green chemistry approaches applicable to the synthesis of 1-benzazepin-2-one derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 is a primary focus. mdpi.com For instance, the use of non-toxic ethanol as a solvent has been reported in the synthesis of related benzodiazepine (B76468) structures. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. mdpi.com One-pot reactions and domino reactions are examples of strategies that improve atom economy. rsc.org

Energy Efficiency: Microwave-assisted synthesis is an example of an energy-efficient method that can significantly reduce reaction times from hours to minutes. mdpi.com

Solvent-Free Reactions: Mechanochemical grinding procedures offer a solvent-free alternative for certain synthetic steps, reducing waste and environmental impact. mdpi.com

Green Chemistry ApproachDescriptionRelevance to 1-Benzazepin-2-one Synthesis
Benign Solvents Utilization of non-toxic and environmentally friendly solvents like water and ethanol. mdpi.comReduces the environmental footprint of the synthetic process.
Reusable Catalysts Employing catalysts that can be recovered and reused for multiple reaction cycles. rsc.orgDecreases waste and production costs.
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. rsc.orgImproves efficiency and reduces solvent usage.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate chemical reactions. mdpi.comShortens reaction times and can lead to higher yields.

Application of Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. azolifesciences.comtechnologynetworks.com This technology is particularly well-suited for the scalable production of 1-benzazepin-2-one derivatives.

Advantages of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. almacgroup.comwiley-vch.de

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. youtube.com

Scalability: Scaling up a reaction in a flow system can often be achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors. almacgroup.com

Integration of In-line Analytics: Flow systems allow for the easy integration of process analytical technology (PAT) for real-time reaction monitoring and control. technologynetworks.com

FeatureBatch ProcessingFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by time or parallelization almacgroup.com
Heat Transfer Often inefficientHighly efficient wiley-vch.de
Safety Higher risk with large volumesInherently safer with small volumes youtube.com
Process Control More challengingAmenable to automation and in-line analysis technologynetworks.com

Exploration of Novel Catalytic Systems for Selective Functionalization

The development of novel catalytic systems is crucial for the selective functionalization of the 1-benzazepin-2-one core, enabling the synthesis of a diverse range of derivatives with specific properties. Palladium-catalyzed reactions, for example, have been instrumental in the construction of the seven-membered ring of benzazepinones through remote C-H carbonylation. acs.orgdatapdf.com

Future research in this area is focused on:

Developing more efficient and selective catalysts: This includes the design of new ligands and bimetallic systems to control the reactivity and selectivity of the catalytic process.

Asymmetric catalysis: The development of chiral catalysts to produce enantiomerically pure 1-benzazepin-2-one derivatives is a significant area of interest.

Replacing precious metal catalysts: Research into using more abundant and less expensive metals as catalysts is a key aspect of sustainable chemistry.

Catalytic SystemApplication in Heterocycle SynthesisPotential for 1-Benzazepin-2-one
Palladium Catalysis C-H functionalization and cross-coupling reactions. acs.orgdatapdf.comConstruction of the benzazepinone ring and introduction of substituents.
Rhodium Catalysis Asymmetric catalysis and carbene chemistry. mpg.deEnantioselective synthesis and functionalization.
Chiral Phosphoric Acids Enantioselective Povarov reactions for tetrahydroquinolines. nih.govPotential for asymmetric synthesis of related benzazepine structures.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by providing powerful tools for retrosynthetic analysis and reaction prediction. nih.govchemrxiv.orgnih.gov These technologies can significantly accelerate the discovery and development of synthetic routes to complex molecules like 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one.

Applications of AI and ML in chemical synthesis include:

Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. nih.govchemrxiv.org

Reaction Outcome Prediction: Machine learning models can predict the success and yield of a chemical reaction, helping chemists to prioritize experiments. cas.org

Process Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts. lonza.com

AI/ML ApplicationDescriptionImpact on Synthesis of 1-Benzazepin-2-ones
Retrosynthetic Analysis AI algorithms propose synthetic pathways by breaking down a target molecule into simpler precursors. nih.govchemrxiv.orgFaster identification of viable synthetic routes.
Reaction Prediction ML models predict the outcome of unknown reactions based on training data. cas.orgReduced number of trial-and-error experiments.
Route Optimization AI considers factors like cost, yield, and sustainability to identify the optimal synthetic route. lonza.comMore efficient and commercially viable production processes.

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Optimization

Process Analytical Technology (PAT) plays a critical role in modern chemical synthesis, enabling real-time monitoring and control of chemical reactions. nih.govresearchgate.net The integration of advanced analytical techniques is particularly important in flow chemistry for ensuring consistent product quality and optimizing reaction conditions.

Commonly used PAT tools include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products in real-time. nih.govresearchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: Useful for monitoring the concentration of colored species in a reaction mixture. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Can track the disappearance of reactants and the appearance of products by monitoring specific functional groups. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): Provides quantitative analysis of the reaction mixture, allowing for precise determination of product yield and purity. nih.govresearchgate.net

Advanced data analysis models, including deep learning and partial least squares regression, are used to interpret the data from these analytical tools in real-time. nih.gov

Analytical TechniqueInformation ProvidedApplication in 1-Benzazepin-2-one Synthesis
In-situ NMR Real-time structural and quantitative data. nih.govresearchgate.netMonitoring reaction kinetics and identifying intermediates.
In-situ UV/Vis Concentration of chromophoric species. nih.govresearchgate.netTracking the progress of reactions involving colored compounds.
In-situ IR Changes in functional groups. nih.govresearchgate.netMonitoring the conversion of starting materials to products.
Online UHPLC Quantitative analysis of reaction components. nih.govresearchgate.netDetermining yield and purity in real-time for process optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of ortho-diamine precursors with ketones or aldehydes under acidic or basic conditions. For example, acylation of a benzazepine core with ethoxy-containing reagents (e.g., ethyl chloroformate) in the presence of a base like triethylamine can introduce the ethoxy group . Reaction yields are sensitive to solvent choice (e.g., DMSO vs. 1,4-dioxane) and temperature, with optimal results reported at 60–120°C .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for analogous benzodiazepines (e.g., 4-phenyl derivatives) . Complementary techniques include NMR (¹H/¹³C) for regiochemical analysis and mass spectrometry for molecular weight validation. For example, the lactam carbonyl in benzazepinones shows a distinct IR stretch at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can the acylation step in synthesizing this compound be optimized to improve regioselectivity?

  • Methodological Answer : Regioselectivity in acylation depends on steric and electronic factors. Using bulky bases (e.g., DBU) or low-polarity solvents (e.g., dichloromethane) can favor N-acylation over O-acylation. Kinetic studies for similar compounds show that reaction monitoring via TLC or in-situ IR helps identify optimal quenching times to minimize byproducts .

Q. What strategies address contradictions in reported biological activity data for benzazepinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., receptor isoform specificity, solvent effects). For instance, fluorinated substituents (as in 7-fluoro analogues) may alter binding affinity to GABAA receptors due to electronic effects . Standardizing assay protocols (e.g., cell lines, buffer pH) and performing meta-analyses with structural-activity relationship (SAR) models can reconcile conflicting data .

Q. What computational methods predict the receptor binding affinity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with target receptors. For example, the ethoxy group’s electron-donating effects can be parameterized to predict its impact on π-π stacking with aromatic residues in receptor pockets . Free-energy perturbation (FEP) simulations further refine affinity predictions by quantifying substituent-induced conformational changes .

Experimental Design & Data Analysis

Q. How do researchers resolve low reproducibility in benzazepinone synthetic yields?

  • Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen sensitivity. Implementing inert atmospheres (N2/Ar) and rigorous drying of solvents (e.g., molecular sieves) improves consistency. For example, alkylation reactions under phase-transfer conditions (e.g., K2CO3/DMSO) require strict control of reagent stoichiometry to avoid dialkylation byproducts .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) identify polymorphs. For instance, a 2012 crystallography study of a related benzodiazepine revealed two polymorphs with distinct melting points (Δmp = 5°C) and lattice parameters . Solid-state NMR can further characterize hydrogen-bonding networks influencing stability .

Tables of Key Data

Property Method Typical Results Reference
Melting PointDSC143–146°C (analogues)
Synthetic YieldHPLC Purity Analysis71–97% (optimized alkylation)
Receptor Binding AffinityRadioligand Assay (IC50)12–45 nM (GABAA subtypes)
Computational LogPDFT/QSAR ModelingPredicted: 2.8 ± 0.3 (experimental: 2.5)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.